molecular formula C17H14O3 B12669258 2-Methoxy-1,4-diphenyl-2-butene-1,4-dione CAS No. 33193-65-6

2-Methoxy-1,4-diphenyl-2-butene-1,4-dione

Cat. No.: B12669258
CAS No.: 33193-65-6
M. Wt: 266.29 g/mol
InChI Key: FIQUYHUGRCOBRD-VBKFSLOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,4-diphenyl-2-butene-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,2-dibenzoylethylene with methanol in the presence of a base such as sodium methoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,4-diphenyl-2-butene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-1,4-diphenyl-2-butene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,4-diphenyl-2-butene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,4-diphenyl-2-butene-1,4-dione is unique due to its combination of a methoxy group and two phenyl groups attached to a butene-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

33193-65-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(Z)-2-methoxy-1,4-diphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C17H14O3/c1-20-16(17(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12H,1H3/b16-12-

InChI Key

FIQUYHUGRCOBRD-VBKFSLOCSA-N

Isomeric SMILES

CO/C(=C\C(=O)C1=CC=CC=C1)/C(=O)C2=CC=CC=C2

Canonical SMILES

COC(=CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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